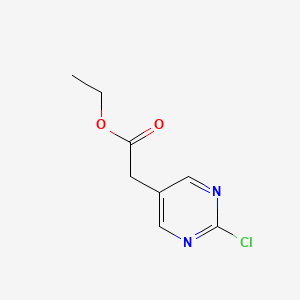

Ethyl 2-(2-chloropyrimidin-5-yl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-chloropyrimidin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-7(12)3-6-4-10-8(9)11-5-6/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSBRQPXTQXJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to Ethyl 2-(2-chloropyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Chlorinated Pyrimidine Intermediate

Ethyl 2-(2-chloropyrimidin-5-yl)acetate, a halogenated pyrimidine derivative, has emerged as a pivotal intermediate in the landscape of modern medicinal chemistry. Its strategic importance lies in the reactive nature of the chloro-substituent on the pyrimidine ring, which serves as a versatile handle for nucleophilic substitution reactions. This reactivity, coupled with the acetic acid ester moiety, makes it a valuable building block for the synthesis of a diverse array of complex heterocyclic compounds with significant therapeutic potential. This guide provides an in-depth exploration of its chemical and physical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety information.

Core Properties and Identification

A comprehensive understanding of the fundamental properties of this compound is crucial for its effective utilization in research and development.

| Property | Value | Source(s) |

| CAS Number | 917025-00-4 | [1][2][3] |

| Molecular Formula | C₈H₉ClN₂O₂ | [2] |

| Molecular Weight | 200.62 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | 4°C | |

| Purity | Typically ≥98% | |

| InChI Key | RTSBRQPXTQXJFJ-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)CC1=CN=C(N=C1)Cl | [1] |

Synthesis and Manufacturing: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A key synthetic route, as outlined in recent patent literature, involves the transformation of 2-chloropyrimidine-5-carboxylic acid.[4]

Conceptual Synthesis Pathway

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on the principles of the Arndt-Eistert homologation, as suggested by patent CN117700369A.[4]

Step 1: Formation of the Acyl Chloride

-

To a solution of 2-chloropyrimidine-5-carboxylic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride dropwise at 0°C.

-

A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases, indicating the completion of the reaction.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

Step 2: Formation of the Diazoketone

-

Dissolve the crude acyl chloride in an anhydrous, inert solvent (e.g., diethyl ether or tetrahydrofuran).

-

Cool the solution to 0°C and add a solution of trimethylsilyl diazomethane dropwise.

-

Stir the reaction mixture at 0°C for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench any excess diazomethane.

Step 3: Wolff Rearrangement to the Ester

-

To the solution of the diazoketone, add a suspension of silver oxide in ethanol.

-

Heat the mixture to reflux to induce the Wolff rearrangement.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and filter to remove the silver catalyst.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of various pharmaceutical compounds, particularly as a precursor to more complex heterocyclic systems.[5] The pyrimidine scaffold is a common motif in a wide range of biologically active molecules.

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of substituted pyrimidines. The chlorine atom at the 2-position is susceptible to nucleophilic displacement, allowing for the introduction of various functional groups, such as amines, alcohols, and thiols. This versatility enables the construction of diverse molecular libraries for high-throughput screening in drug discovery programs.[6]

Precursor to Bioactive Molecules

While specific, named pharmaceutical agents directly synthesized from this compound are not extensively detailed in the public domain, its structural analogue, Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, is a known precursor for dihydropyrrolopyrimidine-selective JAK2 inhibitors.[5] This suggests that this compound is likely employed in the synthesis of compounds targeting a range of biological targets, including kinases, which are crucial in cancer and inflammatory disease research.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Triplet (δ ~1.3 ppm, 3H): Corresponding to the methyl protons of the ethyl group, split by the adjacent methylene protons.

-

Singlet (δ ~3.8 ppm, 2H): Attributed to the methylene protons of the acetate group.

-

Quartet (δ ~4.2 ppm, 2H): Corresponding to the methylene protons of the ethyl group, split by the adjacent methyl protons.

-

Singlet (δ ~8.8 ppm, 2H): Attributed to the two equivalent protons on the pyrimidine ring.

¹³C NMR Spectroscopy (Predicted)

-

δ ~14.0 ppm: Methyl carbon of the ethyl group.

-

δ ~35.0 ppm: Methylene carbon of the acetate group.

-

δ ~62.0 ppm: Methylene carbon of the ethyl group.

-

δ ~130.0 ppm: Carbon at the 5-position of the pyrimidine ring.

-

δ ~158.0 ppm: Carbons at the 4 and 6-positions of the pyrimidine ring.

-

δ ~162.0 ppm: Carbon at the 2-position of the pyrimidine ring.

-

δ ~169.0 ppm: Carbonyl carbon of the ester group.

Infrared (IR) Spectroscopy (Predicted)

-

~1735 cm⁻¹: Strong C=O stretching vibration of the ester group.

-

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.

-

~1200-1300 cm⁻¹: C-O stretching vibration of the ester group.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): m/z = 200/202 (due to the presence of ³⁵Cl and ³⁷Cl isotopes).

-

Key Fragmentation Peaks: Loss of the ethoxy group (-OC₂H₅), loss of the entire ester group (-COOC₂H₅), and fragmentation of the pyrimidine ring.

Safety and Handling

As a chlorinated organic compound and a reactive intermediate, proper safety precautions must be observed when handling this compound.

GHS Hazard Information

-

Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 4°C. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound stands as a testament to the enabling power of versatile chemical intermediates in the advancement of pharmaceutical sciences. Its well-defined reactivity and structural features provide a reliable platform for the synthesis of novel and complex drug candidates. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safety considerations to empower researchers in their pursuit of innovative therapeutic solutions. As drug discovery continues to evolve, the strategic application of such building blocks will undoubtedly remain a cornerstone of success.

References

-

Pen-house. (n.d.). Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-chloro-4-methylpyrimidin-5-YL)acetate. Retrieved January 19, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN117700369A - Preparation method of 2- (2-chloropyrimidine-5-yl) acetic acid/ester.

-

PubChem. (n.d.). Ethyl 2-(2,4,6-trichloropyrimidin-5-yl)acetate. Retrieved January 19, 2026, from [Link]

-

Baghdad Science Journal. (2012). Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine. Retrieved January 19, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2017). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate. Retrieved January 19, 2026, from [Link]

-

MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved January 19, 2026, from [Link]

-

PubMed Central. (2023). Synthesis and clinical application of new drugs approved by FDA in 2022. Retrieved January 19, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl Acetate. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-phenylpyrimidin-5-yl)acetate. Retrieved January 19, 2026, from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. ethyl 2‐(2‐chloropyriMidin‐5‐yl)acetate, CasNo.917025-00-4 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. 917025-00-4|this compound|BLD Pharm [bldpharm.com]

- 4. CN117700369A - Preparation method of 2- (2-chloropyrimidine-5-yl) acetic acid/ester - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 2-(2-chloropyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless natural molecules and synthetic therapeutic agents.[1][2] As a privileged heterocyclic scaffold, its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This wide-ranging bioactivity stems from the pyrimidine ring's ability to engage in various biological interactions, notably as a key component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[5]

Within this vital class of compounds, Ethyl 2-(2-chloropyrimidin-5-yl)acetate emerges as a critical building block. Its structure, featuring a reactive 2-chloro substituent and a versatile ethyl acetate side chain, makes it an exceptionally valuable intermediate for the synthesis of more complex, biologically active molecules. The chloro group can be readily displaced by a variety of nucleophiles, while the ester moiety offers a handle for further functionalization, such as amide bond formation or reduction. This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of this key intermediate, ensuring high purity and structural integrity for downstream applications in drug development.

Synthesis via Fischer-Speier Esterification

The most direct and reliable method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 2-(2-chloropyrimidin-5-yl)acetic acid. This classic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[6]

Causality Behind Experimental Choices:

-

Reaction Principle: The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄). This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol).[7] The resulting tetrahedral intermediate undergoes a series of proton transfers, culminating in the elimination of a water molecule and deprotonation to yield the final ester product.[8]

-

Driving the Equilibrium: The Fischer esterification is a reversible process.[9] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is achieved by applying Le Châtelier's principle in two ways:

-

Excess Reagent: Using a large excess of the alcohol (ethanol) increases the concentration of reactants, driving the reaction forward.[8]

-

Water Removal: The acid catalyst, concentrated sulfuric acid, also acts as a powerful dehydrating agent, sequestering the water produced during the reaction and preventing the reverse hydrolysis reaction.[9]

-

Detailed Experimental Protocol

Materials:

-

2-(2-chloropyrimidin-5-yl)acetic acid (1.0 eq)

-

Anhydrous Ethanol (10-20 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-chloropyrimidin-5-yl)acetic acid.

-

Reagent Addition: Add anhydrous ethanol (in large excess) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid while stirring. The addition of acid is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid. (Caution: CO₂ evolution).

-

Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Work-up - Washing: Wash the combined organic layers sequentially with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to yield the pure this compound as a solid.

Comprehensive Characterization

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. This self-validating system ensures that the material meets the stringent quality standards required for subsequent research and development stages.

Expected Analytical Data

The following table summarizes the expected analytical data for this compound, based on its chemical structure and standard spectroscopic principles.

| Analysis Technique | Parameter | Expected Result |

| Molecular Formula | - | C₈H₉ClN₂O₂[10] |

| Molecular Weight | - | 200.62 g/mol |

| ¹H NMR | Chemical Shift (δ) | ~ 8.7 ppm (s, 2H, Pyrimidine-H), ~ 4.2 ppm (q, 2H, -OCH₂CH₃), ~ 3.7 ppm (s, 2H, -CH₂-CO), ~ 1.3 ppm (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~ 169 ppm (C=O), ~ 160 ppm (C-Cl), ~ 158 ppm (N=C-N), ~ 130 ppm (C-CH₂), ~ 62 ppm (-OCH₂), ~ 35 ppm (-CH₂-CO), ~ 14 ppm (-CH₃) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~ 2980 (C-H stretch), ~ 1735 (C=O ester stretch), ~ 1560 (C=N/C=C ring stretch), ~ 750 (C-Cl stretch) |

| Mass Spectrometry | m/z (EI+) | M⁺ peak at 200/202 (approx. 3:1 ratio), corresponding to [C₈H₉³⁵ClN₂O₂]⁺ and [C₈H₉³⁷ClN₂O₂]⁺ |

Detailed Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expert Interpretation: The ¹H NMR spectrum is expected to be clean and highly informative. The two pyrimidine protons appearing as a sharp singlet confirms the substitution pattern. The characteristic quartet and triplet of the ethyl group should be clearly resolved with a 3:2 integration ratio. The methylene bridge protons (-CH₂-CO) will appear as a singlet. The ¹³C NMR provides confirmation of all carbon environments, with the ester carbonyl carbon appearing characteristically downfield.

-

-

Mass Spectrometry (MS):

-

Protocol: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Expert Interpretation: The key diagnostic feature is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic cluster in an approximate 3:1 intensity ratio, providing unambiguous confirmation of the presence of one chlorine atom in the molecule.[11]

-

-

Infrared (IR) Spectroscopy:

-

Protocol: Acquire the IR spectrum of the solid sample using an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer.

-

Expert Interpretation: The IR spectrum serves as a rapid fingerprint for functional group identification. A strong, sharp absorption band around 1735 cm⁻¹ is definitive for the ester carbonyl (C=O) stretch.[12] The absence of a broad O-H stretch (which would be present in the starting carboxylic acid) confirms the completion of the esterification reaction.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Protocol: Dissolve the sample in a suitable solvent (e.g., acetonitrile). Inject onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA). Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Expert Interpretation: HPLC is the gold standard for purity assessment. A single major peak with an area percentage greater than 98% indicates a high-purity sample suitable for demanding applications in drug synthesis.

-

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound via Fischer-Speier esterification. The provided experimental and analytical protocols form a self-validating system, ensuring the production of a high-purity, structurally confirmed intermediate. By adhering to these detailed procedures, researchers in medicinal chemistry and drug development can confidently prepare this essential building block for the advancement of novel therapeutic agents.

References

-

PubChem. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Retrieved from [Link]

-

Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Spectra of ethyl acetate. (n.d.). University of Birmingham. Retrieved from [Link]

-

IR spectrum of compound isolated from ethyl acetate fraction. (n.d.). ResearchGate. Retrieved from [Link]

-

The Fischer Esterification. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-chloro-4-methylpyrimidin-5-YL)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H9ClN2O2). Retrieved from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

-

Experiment 10: Fischer Esterification. (n.d.). Thompson Rivers University. Retrieved from [Link]

-

Weifang Yangxu Group Co., Ltd. (n.d.). ethyl 2‐(2‐chloropyriMidin‐5‐yl)acetate. LookChem. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-acetoacetic acid, ethyl ester - Optional[13C NMR]. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 349125-08-2 | Product Name : Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Retrieved from [Link]

-

The crystal structure of (E)-2-chloro- 5-((2-(nitromethylene)imidazolidin-1-yl)methyl) pyridine, C10H11ClN4O2. (2024). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 5. scispace.com [scispace.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. athabascau.ca [athabascau.ca]

- 10. ethyl 2‐(2‐chloropyriMidin‐5‐yl)acetate, CasNo.917025-00-4 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 11. PubChemLite - this compound (C8H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

Navigating the Spectroscopic Landscape of Ethyl 2-(2-chloropyrimidin-5-yl)acetate: A Technical Guide

For Immediate Release

In the intricate world of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This technical guide offers an in-depth exploration of the spectroscopic characteristics of Ethyl 2-(2-chloropyrimidin-5-yl)acetate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₉ClN₂O₂ and CAS number 917025-00-4, is a substituted pyrimidine derivative.[1] The pyrimidine core is a fundamental scaffold in numerous pharmaceuticals, exhibiting a wide range of biological activities. The chloro-substituent at the 2-position and the ethyl acetate group at the 5-position of the pyrimidine ring make this molecule a versatile building block for the synthesis of more complex drug candidates. Accurate and comprehensive spectroscopic data is the cornerstone of its quality control and downstream applications.

Molecular Structure and Key Spectroscopic Features

The structural integrity of this compound is confirmed through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for unambiguous identification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a high-field NMR spectrometer (e.g., 400 MHz). Tetramethylsilane (TMS) is used as an internal standard.

Data Interpretation: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | Singlet | 2H | H-4, H-6 (Pyrimidine ring protons) |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ (Ethyl ester) |

| ~3.8 | Singlet | 2H | -CH₂ -COOEt (Methylene bridge) |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ (Ethyl ester) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

The two protons on the pyrimidine ring (H-4 and H-6) are expected to be in a similar chemical environment, appearing as a singlet. The quartet and triplet are characteristic of an ethyl group, arising from the coupling between the methylene and methyl protons. The singlet for the methylene bridge indicates no adjacent protons.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically recorded in the same sample solution as the ¹H NMR, using a proton-decoupled sequence to simplify the spectrum.

Data Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C =O (Ester carbonyl) |

| ~160 | C -Cl (Pyrimidine ring) |

| ~158 | C -H (Pyrimidine ring) |

| ~130 | C -CH₂ (Pyrimidine ring) |

| ~62 | -O-CH₂ -CH₃ (Ethyl ester) |

| ~35 | -CH₂ -COOEt (Methylene bridge) |

| ~14 | -O-CH₂-CH₃ (Ethyl ester) |

Note: The exact chemical shifts are predicted values and may vary.

The downfield signal around 168 ppm is characteristic of a carbonyl carbon in an ester. The carbons of the pyrimidine ring appear in the aromatic region, with the carbon attached to the electronegative chlorine atom being significantly downfield. The aliphatic carbons of the ethyl group and the methylene bridge appear at upfield chemical shifts.

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum is typically obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample can be analyzed as a KBr pellet or a thin film.

Data Interpretation: The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| ~1250-1000 | Strong | C-O stretching (ester) |

| ~800-600 | Medium-Strong | C-Cl stretching |

The strong absorption band around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group. The bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic pyrimidine ring. The presence of a C-Cl bond is supported by absorptions in the fingerprint region.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectral data is typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source coupled with a mass analyzer.

Data Interpretation: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The nominal molecular weight of this compound is 200.62 g/mol .[1]

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 200/202, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Sources

"Ethyl 2-(2-chloropyrimidin-5-yl)acetate" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 2-(2-chloropyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrimidine, it serves as a versatile building block for the synthesis of more complex molecules with potential biological activity.[1][2] A thorough understanding of its three-dimensional structure and conformational preferences is paramount for predicting its reactivity, designing derivatives with specific properties, and modeling its interactions with biological targets. This guide provides a comprehensive analysis of the molecular structure of this compound, explores its conformational landscape using established theoretical principles, and outlines a robust experimental and computational workflow for its detailed characterization.

Introduction to this compound

This compound, with the chemical formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol , belongs to the broad class of pyrimidine derivatives.[3][4][5][6][7][8] The pyrimidine scaffold is a cornerstone in drug discovery, forming the core of numerous approved drugs and bioactive molecules.[1][2] The presence of a reactive chlorine atom at the 2-position and an ester functional group on the side chain at the 5-position makes this molecule a valuable intermediate for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 917025-00-4 | [3][4][5][6][7][8] |

| Molecular Formula | C8H9ClN2O2 | [3][4][5][6][7][8] |

| Molecular Weight | 200.62 g/mol | [3] |

| Physical Form | Solid | [6][8] |

| Purity | Typically ≥97% | [3] |

| Storage | 2-8°C, Inert atmosphere | [5] |

Molecular Structure Analysis

The molecular architecture of this compound is comprised of two key components: a 2-chloropyrimidine ring and an ethyl acetate side chain connected to the ring at the C5 position via a methylene bridge.

-

The 2-Chloropyrimidine Ring: The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. In this molecule, a chlorine atom is substituted at the C2 position. The aromatic nature of the pyrimidine ring dictates that it is largely planar. However, minor deviations from planarity, such as a slight puckering, can occur, though this generally requires less than 1.5 kcal/mol of energy.[9] The electronegative chlorine atom and the nitrogen atoms induce a specific electronic distribution within the ring, influencing its reactivity and intermolecular interactions.

-

The Ethyl Acetate Side Chain: The side chain, -CH2COOCH2CH3, introduces several rotatable bonds, which are the primary determinants of the molecule's overall conformation. The key bonds governing the spatial arrangement are the C5-Cα bond (connecting the ring to the side chain), the Cα-C(O) bond, the C(O)-O bond, and the O-CH2 bond of the ethyl group.

A simplified 2D representation of the molecular structure is provided below:

Caption: Key structural components of this compound.

Conformational Analysis: A Theoretical Framework

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. The conformation of this compound is primarily determined by the rotation around its single bonds.

The key dihedral angles that define the conformation are:

-

τ1 (C6-C5-Cα-C(O)): This torsion angle describes the orientation of the acetate group relative to the pyrimidine ring.

-

τ2 (C5-Cα-C(O)-O): This angle defines the orientation of the carbonyl group.

-

τ3 (Cα-C(O)-O-CH2): This describes the conformation of the ester linkage.

-

τ4 (C(O)-O-CH2-CH3): This defines the orientation of the terminal ethyl group.

The preferred conformation will be the one that minimizes the overall steric and electronic repulsions. The planarity of the pyrimidine ring is a key structural feature, although some flexibility exists.[9] The interplay of steric hindrance between the side chain and the ring, particularly the hydrogen at C6, and the electronic interactions (e.g., dipole-dipole repulsion between the C-Cl bond and the C=O bond) will dictate the energetically favorable conformers.

Caption: Key rotatable bonds defining the conformation of the molecule.

Proposed Methodologies for Conformational Study

In the absence of published experimental data for this specific molecule, we propose a standard, robust workflow for a comprehensive conformational analysis. This dual approach, combining computational modeling and spectroscopic techniques, provides a self-validating system for elucidating the molecule's three-dimensional structure in both the gas phase and in solution.

Computational Modeling Workflow

Computational chemistry offers powerful tools for exploring the conformational space of a molecule and identifying its low-energy structures.[1]

Step-by-Step Protocol:

-

Initial 3D Structure Generation: Generate an initial 3D structure of this compound using a molecular builder.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94). This will explore the potential energy surface by rotating the key dihedral bonds (τ1-τ4) and identify a set of low-energy conformers.

-

Quantum Mechanical Optimization: Take the lowest energy conformers (e.g., all conformers within 5 kcal/mol of the global minimum) from the molecular mechanics search and perform geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This step refines the structures and their relative energies.

-

Frequency Analysis: For each optimized conformer, perform a frequency calculation to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

-

Analysis of Results: Analyze the geometries of the low-energy conformers, paying close attention to the key dihedral angles. Calculate the Boltzmann population of each conformer at a given temperature to understand their relative abundance.

Caption: Computational workflow for conformational analysis.

Spectroscopic Characterization (Hypothetical Data)

Spectroscopic methods provide experimental insights into the molecular structure and conformation in solution.

Table 2: Hypothetical Spectroscopic Data and Interpretation

| Technique | Hypothetical Data | Interpretation |

| ¹H NMR | A specific set of coupling constants (³J values) for the methylene protons of the side chain. Observation of Nuclear Overhauser Effects (NOEs) between specific protons on the side chain and the pyrimidine ring. | The magnitude of ³J values can be related to dihedral angles via the Karplus equation, providing information about the rotamer populations. NOEs provide through-space distance information, confirming the proximity of certain atoms and thus supporting a particular conformation. |

| ¹³C NMR | Chemical shifts of the pyrimidine ring carbons and the carbonyl carbon. | The chemical shifts are sensitive to the electronic environment, which can be influenced by the overall molecular conformation. |

| Infrared (IR) | The frequency of the C=O stretching vibration. | The position of the carbonyl peak can indicate the presence of different conformers and potential intramolecular interactions. |

Predicted Conformational Preferences

Based on general principles of conformational analysis, we can predict the likely low-energy conformations of this compound.

-

Orientation of the Acetate Group (τ1): Due to steric hindrance with the hydrogen atom at the C6 position of the pyrimidine ring, a conformation where the acetate group is roughly perpendicular to the ring is expected to be favored. A coplanar arrangement would likely lead to significant steric clash.

-

Orientation of the Carbonyl Group (τ2): The orientation of the carbonyl group will be influenced by a balance between steric and electronic factors. A conformation that minimizes dipole-dipole repulsion with the C-Cl bond is likely to be preferred.

-

Ester Conformation (τ3): Esters generally adopt a conformation where the Cα-C(O) and O-CH2 bonds are anti-periplanar to minimize steric interactions.

The two most likely low-energy conformers would differ primarily in the orientation of the carbonyl group relative to the pyrimidine ring. Computational studies would be essential to quantify the energy difference between these conformers.

Conclusion

References

-

Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. PubMed Central. [Link]

-

Different conformational families of pyrimidine.purine.pyrimidine triple helices depending on backbone composition. PubMed. [Link]

-

Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein. PMC - NIH. [Link]

-

(PDF) Conformational Flexibility of Pyrimidine Ring in Nucleic Acid Bases. ResearchGate. [Link]

-

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. PubChem. [Link]

-

Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. [Link]

-

Ethyl 2-(2-chloro-4-methylpyrimidin-5-YL)acetate | C9H11ClN2O2. PubChem. [Link]

-

CAS No : 349125-08-2 | Product Name : Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. Pharmaffiliates. [Link]

-

This compound | 917025-00-4. Sigma-Aldrich (Chinese). [Link]

-

Ethyl 2-(2-bromopyrimidin-5-yl)acetate | C8H9BrN2O2 | CID 57443494. PubChem. [Link]

-

Ethyl 2-(2-phenylpyrimidin-5-yl)acetate | C14H14N2O2 | CID 154146814. PubChem. [Link]

-

The crystal structure of (E)-2-chloro- 5-((2-(nitromethylene)imidazolidin-1-yl)methyl) pyridine, C10H11ClN4O2. ResearchGate. [Link]

Sources

- 1. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound | 917025-00-4 [sigmaaldrich.cn]

- 5. 917025-00-4|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 917025-00-4 [sigmaaldrich.com]

- 7. ethyl 2‐(2‐chloropyriMidin‐5‐yl)acetate, CasNo.917025-00-4 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 8. This compound | 917025-00-4 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity and Stability of Ethyl 2-(2-chloropyrimidin-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Ethyl 2-(2-chloropyrimidin-5-yl)acetate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a diverse range of biologically active molecules. Its unique structural features, namely the reactive 2-chloropyrimidine core and the ethyl acetate side chain, govern its chemical behavior and stability. A thorough understanding of these characteristics is paramount for researchers and drug development professionals to ensure the integrity of this intermediate, optimize reaction conditions, and develop stable formulations. This technical guide provides a comprehensive analysis of the reactivity and stability of this compound, drawing upon established principles of organic chemistry and data from analogous structures. We will delve into its key reactive sites, explore potential degradation pathways, and outline a robust framework for its stability assessment, handling, and storage.

Molecular Profile and Physicochemical Properties

Before delving into the reactivity and stability, it is essential to establish the fundamental properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₈H₉ClN₂O₂ | PubChem |

| Molecular Weight | 200.62 g/mol | PubChem |

| CAS Number | 917025-00-4 | PubChem |

| Appearance | Solid | Supplier Data |

| Storage Temperature | 2-8 °C | Supplier Data |

Reactivity Analysis: A Tale of Two Functional Groups

The reactivity of this compound is primarily dictated by two key functional groups: the 2-chloropyrimidine ring and the ethyl acetate side chain .

The 2-Chloropyrimidine Core: A Hub of Nucleophilic Aromatic Substitution

The pyrimidine ring is an electron-deficient heterocycle, and the presence of the electronegative chlorine atom at the 2-position further activates this position for nucleophilic aromatic substitution (SNAr). This is the most significant aspect of its reactivity.

The general mechanism for SNAr at the 2-position of the pyrimidine ring proceeds through a Meisenheimer-like intermediate. The attack of a nucleophile at the carbon bearing the chlorine atom leads to a tetrahedral intermediate, which is stabilized by the electron-withdrawing nitrogen atoms in the ring. Subsequent departure of the chloride ion restores the aromaticity of the pyrimidine ring.

Diagram: Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: Generalized SNAr mechanism on the 2-chloropyrimidine ring.

Common nucleophiles that readily react with 2-chloropyrimidines include:

-

Amines (Primary and Secondary): Leading to the formation of 2-aminopyrimidine derivatives.

-

Alcohols/Alkoxides: Resulting in 2-alkoxypyrimidine derivatives.

-

Thiols/Thiolates: Yielding 2-thiopyrimidine derivatives.

The ease of this substitution makes this compound a versatile precursor for creating a library of substituted pyrimidine compounds.

The Ethyl Acetate Side Chain: Susceptibility to Hydrolysis

The ethyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester bond, yielding the corresponding carboxylic acid and ethanol.

-

Base-Catalyzed Hydrolysis (Saponification): This is typically a rapid and irreversible process. The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester.

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water.

The rate of hydrolysis is influenced by pH and temperature. At neutral pH, the rate is generally slow, but it increases significantly at both low and high pH.

Diagram: Ester Hydrolysis Pathways

Caption: Workflow for a comprehensive forced degradation study.

Development of a Stability-Indicating HPLC Method

A crucial outcome of the forced degradation study is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all its degradation products, ensuring that the assay of the active ingredient is not overestimated.

Key Considerations for Method Development:

-

Column Chemistry: A C18 column is a common starting point for reversed-phase chromatography.

-

Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve all components.

-

Detector: A UV detector is suitable for this compound due to the presence of the chromophoric pyrimidine ring. A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [1][2][3][4][5]

Handling, Storage, and Disposal

Proper handling and storage are essential to maintain the integrity of this compound.

Personal Protective Equipment (PPE)

Given the hazardous nature of chloropyrimidines, appropriate PPE should always be worn. [6]

| PPE | Specification |

|---|---|

| Gloves | Nitrile or other chemically resistant gloves. |

| Eye Protection | Safety glasses with side shields or goggles. |

| Lab Coat | Standard laboratory coat. |

| Respiratory Protection | Use in a well-ventilated fume hood. |

Storage Recommendations

Based on supplier information and the chemical nature of the compound, the following storage conditions are recommended:

-

Temperature: Store in a refrigerator at 2-8 °C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

-

Container: Keep in a tightly sealed container to prevent moisture ingress.

-

Light: Protect from light by storing in an amber vial or in a dark location.

Disposal

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. [7]

Conclusion

This compound is a valuable synthetic intermediate with a well-defined reactivity profile dominated by nucleophilic aromatic substitution at the 2-position of the pyrimidine ring and hydrolysis of the ethyl ester side chain. Its stability is influenced by pH, temperature, light, and oxidizing agents. A comprehensive understanding of these factors, coupled with a robust stability testing program, is critical for its effective use in research and drug development. By implementing the guidelines and protocols outlined in this technical guide, scientists can ensure the quality and integrity of this important building block, paving the way for the successful synthesis of novel chemical entities.

References

-

Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. (n.d.). DocsDrive. Retrieved January 19, 2026, from [Link]

- Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436–454.

-

Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. SciSpace. Retrieved January 19, 2026, from [Link]

-

Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. (n.d.). DocsDrive. Retrieved January 19, 2026, from [Link]

-

Photochemistry of 2-chloropyrimidine. (2003). Photochemical & Photobiological Sciences. Retrieved January 19, 2026, from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (2005). BioProcess International. Retrieved January 19, 2026, from [Link]

-

Sop for force degradation study. (2023). Pharma Dekho. Retrieved January 19, 2026, from [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved January 19, 2026, from [Link]

-

SOP-for-Forced-Degradation-Study. (n.d.). PHARMA DEVILS. Retrieved January 19, 2026, from [Link]

-

Material Safety Data Sheet - 2-Chloropyrimidine, 98+%. (n.d.). Cole-Parmer. Retrieved January 19, 2026, from [Link]

-

High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (2024). Journal of Materials and Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. Retrieved January 19, 2026, from [Link]

-

Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). ACS Omega. Retrieved January 19, 2026, from [Link]

-

Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmacy and Medical Sciences. Retrieved January 19, 2026, from [Link]

-

Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2021). Physical Chemistry Chemical Physics. Retrieved January 19, 2026, from [Link]

-

Stability Indicating HPLC Method Development –A Review. (2019). International Journal of Trend in Scientific Research and Development. Retrieved January 19, 2026, from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). LCGC International. Retrieved January 19, 2026, from [Link]

Sources

A Technical Guide to Ethyl 2-(2-chloropyrimidin-5-yl)acetate: A Versatile Synthon for Fused Heterocyclic Scaffolds

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents and biologically active molecules.[1][2][3] Its unique physicochemical properties and capacity for diverse biological interactions make it a privileged scaffold in drug discovery. This technical guide focuses on a highly functionalized and versatile pyrimidine derivative, Ethyl 2-(2-chloropyrimidin-5-yl)acetate (CAS 917025-00-4). We will explore its inherent chemical reactivity, positioning it as a powerful synthon for the construction of fused heterocyclic systems. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of its application, particularly in the synthesis of thieno[2,3-d]pyrimidines, supported by field-proven insights and a detailed, validated experimental protocol.

The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is not merely a structural component; its nitrogen atoms act as hydrogen bond acceptors, and the aromatic system can engage in π-stacking interactions, crucial for molecular recognition at biological targets.[2] This has led to the development of a wide array of drugs with a pyrimidine core, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4] The synthetic accessibility and the potential for substitution at multiple positions allow for fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

This compound: A Multi-Faceted Building Block

This compound is a trifunctional synthon, offering multiple reaction pathways for synthetic chemists. Its utility stems from three key structural features, each providing a distinct handle for chemical manipulation.

-

The C2-Chloro Substituent: The chlorine atom at the C2 position is an excellent leaving group, highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of amine, oxygen, or sulfur-based nucleophiles.

-

The α-Methylene Group: The methylene group, positioned between the pyrimidine ring and the ester carbonyl, is activated. It can be readily deprotonated by a suitable base to form a nucleophilic carbanion, enabling reactions like alkylation or condensation.

-

The Ethyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, amidated, or reduced, offering a late-stage diversification point.

The strategic placement of these groups allows for elegant and efficient construction of complex molecules, particularly fused ring systems where the pyrimidine ring is annulated with another heterocycle.

Caption: Key reactive sites of this compound.

Application in Fused Heterocycle Synthesis: The Thieno[2,3-d]pyrimidine Scaffold

Thienopyrimidines are a class of fused heterocycles with significant therapeutic relevance, known to act as kinase inhibitors, anti-cancer agents, and treatments for infections like Helicobacter pylori.[5][6] The synthesis of thieno[2,3-d]pyrimidines can be efficiently achieved by constructing a thiophene ring onto a pre-existing pyrimidine core.[5] this compound is an ideal precursor for this strategy.

The general workflow involves a tandem reaction sequence initiated by a base-mediated condensation, followed by an intramolecular cyclization. This approach, reminiscent of the Gewald reaction, builds the thiophene ring in a highly regioselective manner.

Caption: General workflow for thieno[2,3-d]pyrimidine synthesis.

Mechanistic Rationale

The reaction is initiated by the base-catalyzed Knoevenagel condensation between the active methylene of the pyrimidine acetate and an aldehyde. The resulting activated alkene readily reacts with elemental sulfur. The subsequent intramolecular cyclization, driven by the nucleophilic attack of the sulfur onto the pyrimidine ring followed by tautomerization and aromatization, yields the stable thieno[2,3-d]pyrimidine scaffold. The choice of a mild base like morpholine is critical; it is strong enough to facilitate the initial condensation without promoting unwanted side reactions.

Validated Experimental Protocol: Synthesis of Ethyl 2-amino-5-(2-chloropyrimidin-5-yl)-4-phenylthiophene-3-carboxylate

This protocol describes a representative synthesis of a thieno[2,3-d]pyrimidine derivative. The principles are broadly applicable for creating a library of analogs by varying the aldehyde component.

Materials & Reagents:

| Reagent | CAS No. | Molecular Weight | Quantity | Moles (mmol) |

| This compound | 917025-00-4 | 200.62 g/mol | 2.00 g | 9.97 |

| Benzaldehyde | 100-52-7 | 106.12 g/mol | 1.06 g (1.01 mL) | 9.97 |

| Elemental Sulfur | 7704-34-9 | 32.07 g/mol | 0.32 g | 9.97 |

| Morpholine | 110-91-8 | 87.12 g/mol | 0.17 g (0.17 mL) | 1.99 |

| Ethanol (Absolute) | 64-17-5 | 46.07 g/mol | 30 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.00 g, 9.97 mmol), benzaldehyde (1.06 g, 9.97 mmol), elemental sulfur (0.32 g, 9.97 mmol), and absolute ethanol (30 mL).

-

Initiation: Stir the suspension at room temperature and add morpholine (0.17 mL, 1.99 mmol) dropwise using a syringe. The addition of the base serves as the catalyst for the reaction.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material indicates reaction completion.

-

Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

-

Purification: The crude product can be further purified by recrystallization from hot ethanol to yield the final product as a crystalline solid.

-

Characterization: Dry the product under vacuum. The expected yield is typically in the range of 75-85%. Characterize the final compound by NMR spectroscopy, LC-MS, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Broader Applications and Future Outlook

The synthetic strategy detailed above is not limited to thienopyrimidines. By replacing elemental sulfur with other reagents, this versatile synthon can be used to access other valuable fused systems. For instance, employing malononitrile could lead to the formation of pyrido[2,3-d]pyrimidines, while other binucleophiles could yield furopyrimidines or pyrrolopyrimidines.[7]

The continued exploration of this compound and its derivatives will undoubtedly lead to the discovery of novel heterocyclic compounds with unique biological activities. Its commercial availability and robust reactivity make it an invaluable tool for medicinal chemists in the quest for next-generation therapeutics.[8][9][10]

References

- Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers. Benchchem.

- Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC).

- Chloropyrimidines as a new class of antimicrobial agents. PubMed.

- Synthesis, reactions, and applications of pyrimidine deriv

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.

- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respir

- Synthesis and antimicrobial activity of a novel series of condensed thienopyrimidines. RACO.

- ethyl 2‐(2‐chloropyriMidin‐5‐yl)

- 917025-00-4|Ethyl 2-(2-chloropyrimidin-5-yl)

- Ethyl 2-(2-chloropyrimidin-5-yl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of a novel series of condensed thienopyrimidines | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]

- 8. ethyl 2‐(2‐chloropyriMidin‐5‐yl)acetate, CasNo.917025-00-4 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 9. 917025-00-4|this compound|BLD Pharm [bldpharm.com]

- 10. This compound | 917025-00-4 [sigmaaldrich.cn]

An In-Depth Technical Guide to the Synthesis and Utility of Ethyl 2-(2-chloropyrimidin-5-yl)acetate Derivatives

Abstract: Ethyl 2-(2-chloropyrimidin-5-yl)acetate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features—a reactive 2-chloro substituent ripe for nucleophilic substitution and a versatile ethyl acetate moiety—make it an ideal scaffold for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the synthesis of this core intermediate, the key synthetic transformations used to generate its derivatives, and a survey of their significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. Detailed protocols, mechanistic insights, and data are presented to equip researchers and drug development professionals with a comprehensive understanding of this valuable chemical entity.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental motif in a vast number of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and a wide range of therapeutic agents.[1][2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged structure for molecular recognition at biological targets. This compound, with CAS Number 917025-00-4, has emerged as a particularly valuable intermediate.[3][4][5] The electron-deficient nature of the pyrimidine ring, exacerbated by the two nitrogen atoms, activates the chlorine atom at the C2 position, rendering it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the systematic and efficient introduction of various functional groups, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR).

This guide will dissect the synthetic pathways to and from this key intermediate, providing both the strategic "why" and the practical "how" for its utilization in a research and development setting.

Synthesis of the Core Intermediate: this compound

The synthesis of the title compound is a critical first step. While multiple proprietary methods exist, a common and logical retrosynthetic approach involves the construction of the pyrimidine ring followed by functionalization. A plausible and frequently utilized strategy begins with more readily available precursors, often involving a condensation reaction to form the heterocyclic core.

One general and effective method is the Biginelli reaction or similar multicomponent reactions which can produce dihydropyrimidine derivatives that are subsequently oxidized and functionalized.[1] For instance, the condensation of an appropriate three-carbon synthons with urea or a related amidine, followed by chlorination (e.g., using POCl₃ or SOCl₂), can yield the 2-chloropyrimidine core.[6] Subsequent elaboration of the side chain at the 5-position leads to the target acetate.

Conceptual Synthetic Workflow: The diagram below illustrates a generalized workflow for generating diverse pyrimidine derivatives, highlighting the central role of the 2-chloropyrimidine intermediate.

Caption: Generalized workflow for the synthesis and derivatization of this compound.

Key Synthetic Transformations and Derivative Synthesis

The true utility of this compound lies in its capacity to serve as a launchpad for a multitude of derivatives. The two primary sites for modification are the C2-chloro group and the C5-ethyl acetate side chain.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The most significant reaction of this scaffold is the SNAr reaction at the C2 position. The electron-withdrawing pyrimidine nitrogens make the carbon atom attached to the chlorine highly electrophilic, facilitating attack by a wide range of nucleophiles.

Causality Behind Experimental Choices:

-

Nucleophiles: Primary and secondary amines are overwhelmingly the most common nucleophiles. This reaction is fundamental to the synthesis of numerous kinase inhibitors, where a substituted aniline or other amine provides crucial interactions within the ATP-binding pocket of the target enzyme.

-

Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required. Its role is to neutralize the HCl generated during the substitution, driving the reaction to completion without competing with the primary nucleophile.

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are preferred. They effectively solvate the reactants and intermediates, facilitating the reaction, and can be heated to the high temperatures often required for SNAr reactions.

Example Reaction Scheme: The reaction with a substituted aniline is a hallmark transformation, leading to scaffolds found in many kinase inhibitors.

(Image of a chemical reaction showing this compound reacting with a generic substituted aniline (R-Ar-NH2) in the presence of DIPEA and heat to yield an Ethyl 2-(2-(arylamino)pyrimidin-5-yl)acetate derivative.)

Modifications of the Ethyl Acetate Side Chain

The ethyl acetate group at the C5-position offers a secondary handle for diversification.

-

Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) readily converts the ester to the corresponding carboxylic acid. This introduces a new functional group that can be used for amide coupling (e.g., via EDC/HOBt chemistry), serve as a key pharmacophoric feature, or improve solubility.

-

Amidation: Direct reaction with amines can form amides, though this often requires harsh conditions. A more common route is to first hydrolyze the ester to the acid and then perform a standard amide coupling reaction.

Therapeutic Applications and Biological Targets

Derivatives of this compound are prominently featured in the discovery of small molecule kinase inhibitors.[7] Kinases are a class of enzymes that play a central role in cellular signaling, and their aberrant activity is a hallmark of many cancers.[7]

Kinase Inhibitors in Oncology

The 2-anilinopyrimidine scaffold, readily synthesized from the title compound, is a classic "hinge-binding" motif. It mimics the adenine portion of ATP, forming key hydrogen bonds with the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.

-

Target Examples: Research has shown that derivatives of this scaffold can be potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8][9]

-

Mechanism of Action: By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrate proteins. This blocks the signal transduction pathways that drive cancer cell proliferation, survival, and angiogenesis.[7]

The diagram below illustrates the inhibitory action of a generic 2-anilinopyrimidine derivative on a kinase signaling pathway.

Caption: Inhibition of a generic kinase signaling pathway by a 2-anilinopyrimidine derivative.

Other Potential Uses

The versatility of the pyrimidine scaffold extends beyond kinase inhibition. Derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[2][10][11] The ability to easily modify the substituents at the C2 and C5 positions allows for the fine-tuning of activity against various biological targets.

Data Presentation and Protocols

Table of Representative Derivatives and Applications

| Derivative Structure Class | R Group at C2 | R' Group at C5 | Target/Application Example | Reference |

| 2-Anilinopyrimidines | Substituted Anilines | -CH₂COOEt | Kinase Inhibition (CDK, VEGFR) | [8][9] |

| 2-Aminopyrimidines | Alkyl/Aryl Amines | -CH₂COOH | General Medicinal Chemistry | [8] |

| 2-Alkoxypyrimidines | -OR | -CH₂COOEt | Synthetic Intermediates | [10] |

Detailed Experimental Protocol: Synthesis of Ethyl 2-(2-((3-nitrophenyl)amino)pyrimidin-5-yl)acetate

This protocol provides a representative example of a C2-position SNAr reaction, a cornerstone of derivative synthesis from the parent compound.

Materials:

-

This compound (1.0 eq)

-

3-Nitroaniline (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

N,N-Dimethylformamide (DMF) (approx. 0.1 M solution)

-

Ethyl acetate (for workup)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and 3-nitroaniline (1.1 eq).

-

Solvent and Base Addition: Add DMF to dissolve the solids, followed by the addition of DIPEA (2.5 eq).

-

Heating: Heat the reaction mixture to 100-120 °C and stir for 4-16 hours. The reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).

-

Scientific Rationale: The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. DMF is a suitable high-boiling polar aprotic solvent.

-

-

Workup: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Scientific Rationale: The aqueous washes remove the DMF solvent and the DIPEA·HCl salt byproduct.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.

Conclusion

This compound is more than just a chemical; it is a strategic tool for medicinal chemists and drug development professionals. Its predictable reactivity and dual functional handles provide a robust and versatile platform for the synthesis of diverse molecular libraries. The demonstrated success of its derivatives, particularly as kinase inhibitors, underscores its importance and ensures its continued relevance in the quest for novel therapeutics. A thorough understanding of its synthesis and chemical behavior, as detailed in this guide, is essential for unlocking its full potential in modern drug discovery.

References

- BLDpharm. (n.d.). 917025-00-4|this compound.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:917025-00-4.

- Sigma-Aldrich. (n.d.). This compound | 917025-00-4.

- PubChem. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride.

- Pharmaffiliates. (n.d.). CAS No: 349125-08-2 | Product Name : Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.

- Huang, S., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-83.

- Weifang Yangxu Group Co., Ltd. (n.d.). ethyl 2‐(2‐chloropyriMidin‐5‐yl)acetate. Retrieved from Weifang Yangxu Group Co., Ltd website.

- Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

- Wang, X., et al. (2010). Synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-component reaction. Arkivoc.

- ResearchGate. (n.d.). Synthetic routes for compounds 1-5.

- Apicule. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS No: 349125-08-2) API Intermediate Manufacturers.

- A2B Chem. (n.d.). This compound.

- ChemBK. (n.d.). This compound.

- ResearchGate. (n.d.). Synthetic routes for pyrimidine and its derivatives 78-106.

- Advanced ChemBlocks Inc. (n.d.). Ethyl 2-(4-chloropyrimidin-5-yl)acetate 97% | CAS: 6214-47-7.

- ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.

- Desai, S., Sastry, G., & Chatrapati, K. S. (2023). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Indian Journal of Chemistry, 62, 11-15.

- Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). Synthetic routes for compounds 2-5. Figure 2. Synthetic routes for compounds 6-9.

- Aladdin. (n.d.). This compound.

- Synblock. (n.d.). CAS 917023-05-3 | ethyl 2-(2-bromopyrimidin-5-yl)acetate.

- El-Sayed, N. F., et al. (2024).

- Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor.

- Gorak, A., et al. (2021). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Processes.

- ChemicalBook. (n.d.). Ethyl 2-chloroacetoacetate synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. 917025-00-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:917025-00-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. ethyl 2‐(2‐chloropyriMidin‐5‐yl)acetate, CasNo.917025-00-4 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. chemicalkinomics.com [chemicalkinomics.com]

- 8. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Ethyl 2-(2-chloropyrimidin-5-yl)acetate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core as a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone of drug design.[1][2][3][4][5] This six-membered aromatic heterocycle, containing two nitrogen atoms, is a "privileged scaffold," meaning it has the inherent ability to bind to a wide array of biological targets.[2][4] Its prevalence in nature as a key component of nucleobases (uracil, thymine, and cytosine) provides a biological relevance that medicinal chemists have expertly leveraged for decades.[2] The adaptability of the pyrimidine ring for diverse functionalization has led to the development of numerous FDA-approved drugs for a multitude of diseases, including cancer, infectious diseases, and metabolic disorders.[1][3]